Karaviloside X

Phytochemical analysis LC-MS/MS quantification Natural product sourcing

Researchers quantifying cucurbitane glycosides in Momordica charantia extracts face congener misidentification when substituting structural analogs. Karaviloside X resolves this with its distinct glycosylation pattern and validated LC-MS/MS framework. • HPLC reference standard (≥98%) for accurate calibration and congener-specific quantification in plant matrices • Structurally defined comparator with characterized glycosidic linkages for α-glucosidase inhibition SAR studies • Documented differential tissue abundance data enables yield prediction and sourcing optimization vs. Karaviloside VIII and XI

Molecular Formula C42H68O14
Molecular Weight 797.0 g/mol
Cat. No. B14755574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaraviloside X
Molecular FormulaC42H68O14
Molecular Weight797.0 g/mol
Structural Identifiers
SMILESCC(C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C)C(C(C=C(C)C)OC7C(C(C(C(O7)CO)O)O)O)O
InChIInChI=1S/C42H68O14/c1-20(2)16-23(53-36-34(50)32(48)30(46)24(17-43)54-36)29(45)21(3)22-10-12-40(7)26-11-13-42-27(41(26,19-52-42)15-14-39(22,40)6)8-9-28(38(42,4)5)56-37-35(51)33(49)31(47)25(18-44)55-37/h11,13,16,21-37,43-51H,8-10,12,14-15,17-19H2,1-7H3/t21-,22+,23?,24+,25+,26-,27-,28-,29?,30+,31+,32+,33+,34+,35+,36+,37-,39+,40-,41-,42+/m0/s1
InChIKeyUVPDCWZQGLOBOB-WZLYLOCQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Karaviloside X for Research Procurement: A Cucurbitane Triterpenoid Glycoside from Momordica charantia


Karaviloside X (CAS 934739-34-1) is a cucurbitane-type triterpenoid glycoside first isolated and structurally characterized from the fruit of Momordica charantia (bitter melon) [1]. It belongs to the karaviloside family of compounds, which share a common triterpenoid backbone with variations in glycosylation patterns and side-chain modifications [2]. The compound has a molecular formula of C₄₂H₆₈O₁₄ and a molecular weight of 796.98 g/mol, with structural elucidation confirmed via extensive NMR and mass spectrometric analyses [1][2]. Karaviloside X is distinguished from its structural analogs by specific glycosidic linkages and hydroxylation patterns that influence its physicochemical properties and biological accessibility [1].

Karaviloside X vs. Structural Analogs: Why Substitution with Karaviloside VIII, XI, or Momordicosides Compromises Experimental Reproducibility


Karaviloside X cannot be freely substituted with other cucurbitane glycosides such as Karaviloside VIII, Karaviloside XI, or momordicosides due to differential natural abundance across plant tissues, distinct glycosylation patterns affecting solubility and membrane permeability, and varying activity profiles in specific enzyme inhibition assays [1][2]. Quantitative LC-MS/MS analysis reveals that Karaviloside X exhibits a distinct distribution profile in Momordica charantia fruit parts compared to its closest analogs, which directly impacts extract standardization and compound sourcing strategies [1]. Furthermore, comparative α-glucosidase inhibition studies within the karaviloside series demonstrate that structural differences among congeners translate to measurable differences in inhibitory activity, rendering generic substitution scientifically invalid without experimental verification [2].

Karaviloside X Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Karaviloside X Natural Abundance and Tissue Distribution vs. Karaviloside VIII and XI

Karaviloside X demonstrates intermediate natural abundance among the karaviloside series in Momordica charantia fruit. Comprehensive LC-MS/MS quantification across fresh and dried fruit parts (skin, pith, and seed) revealed a descending concentration order: Karaviloside XI (2376.44 ppb) > Karaviloside X (639.17 ppb) > Karaviloside VIII (599.83 ppb) [1]. This nearly four-fold difference in abundance between Karaviloside XI and Karaviloside X, and the approximately 6.6% higher abundance of Karaviloside X relative to Karaviloside VIII, directly impacts extraction yield calculations and compound sourcing economics [1].

Phytochemical analysis LC-MS/MS quantification Natural product sourcing

Karaviloside X Structural Characterization and Analytical Confirmation Parameters

The unambiguous structural identity of Karaviloside X has been established through comprehensive spectroscopic characterization including 1D and 2D NMR and mass spectrometry, differentiating it from co-occurring karavilosides VI, VII, VIII, IX, and XI [1]. Karaviloside X features a specific glycosylation pattern on the cucurbitane skeleton that distinguishes it from Karaviloside VIII (differing in sugar moiety attachment) and Karaviloside XI (differing in side-chain oxidation state) [1]. This structural definition enables reliable analytical method development and quality control for procurement specifications.

Structural elucidation NMR spectroscopy Quality control

Karaviloside X Relative α-Glucosidase Inhibitory Activity Within the Karaviloside Series

Within the karaviloside compound series, differential α-glucosidase inhibitory activities have been documented, with Karaviloside VIII identified as the most active compound (56.5% inhibition), followed by Karaviloside VI (40.3% inhibition) [1]. While Karaviloside X has not been directly quantified in head-to-head α-glucosidase assays against these specific congeners, the documented activity gradient among structurally related karavilosides establishes that activity is not uniform across the series and depends on specific structural features [1].

Antidiabetic activity α-Glucosidase inhibition Enzyme assay

Karaviloside X LC-MS/MS Quantification Method Validation

A validated LC-MS/MS method for the simultaneous quantification of Karaviloside X, Karaviloside VIII, and Karaviloside XI in Momordica charantia fruit matrices has been established, enabling precise measurement of these three congeners in complex plant extracts [1]. The method utilizes green extraction via ultrasonication followed by LC-MS/MS analysis, achieving reliable quantification across different fruit parts (skin, pith, and seed) and under both fresh and dried conditions [1]. This analytical platform provides the technical foundation for quality control of Karaviloside X reference materials and research-grade compounds.

Analytical method development LC-MS/MS Quantitative analysis

Karaviloside X Physicochemical Properties vs. Aglycone-Reduced Analogs

Karaviloside X possesses a molecular formula of C₄₂H₆₈O₁₄ (MW 796.98 g/mol), reflecting a fully glycosylated cucurbitane structure, in contrast to Karaviloside XI which has the formula C₃₆H₆₀O₁₀ (MW 652.9 g/mol) due to a different aglycone oxidation state [1][2]. This structural divergence, characterized by different degrees of glycosylation and oxygenation, influences solubility parameters and chromatographic behavior, which are critical factors in compound isolation, formulation, and analytical method development [1].

Physicochemical characterization Solubility Molecular properties

Karaviloside X Research Applications: Evidence-Based Procurement Scenarios


Analytical Method Development and Phytochemical Standardization

Researchers developing HPLC or LC-MS/MS methods for the quantification of cucurbitane glycosides in Momordica charantia extracts or dietary supplements require authenticated Karaviloside X as a reference standard. The validated LC-MS/MS method for simultaneous quantification of Karaviloside X, VIII, and XI provides a published analytical framework for method transfer and validation [1]. Procurement of Karaviloside X with documented purity (≥97% by HPLC) enables accurate calibration curve construction and reliable quantification of this specific congener in complex plant matrices [1].

Structure-Activity Relationship (SAR) Studies of Cucurbitane Glycosides

Investigators conducting SAR studies to elucidate the relationship between glycosylation patterns and biological activity require Karaviloside X as a structurally defined comparator within the karaviloside series. Its distinct glycosylation arrangement, characterized by Yoshikawa et al. (2007), positions it as a key reference compound for understanding how specific sugar moieties influence α-glucosidase inhibition, cellular uptake, or target binding affinity relative to Karaviloside VIII (56.5% inhibition) and Karaviloside VI (40.3% inhibition) [1][2].

Natural Product Library Screening and Bioassay-Guided Fractionation

High-throughput screening programs evaluating natural product libraries for antidiabetic, anticancer, or anti-infective activities benefit from inclusion of purified Karaviloside X. The documented differential natural abundance of Karaviloside X relative to Karaviloside VIII (6.6% higher) and Karaviloside XI (3.72-fold lower) informs the expected hit frequency and compound availability for follow-up studies when sourcing from Momordica charantia extracts [1]. This quantitative abundance data enables researchers to anticipate isolation yields and prioritize compound sourcing strategies.

In Vitro Antidiabetic Mechanism Studies

Laboratories investigating glucose uptake mechanisms, AMPK pathway activation, or α-glucosidase inhibition as therapeutic targets for type 2 diabetes may utilize Karaviloside X as a test article. While direct AMPK activation data for Karaviloside X specifically are not available in the current literature, the class-level evidence establishing α-glucosidase inhibitory activity within the karaviloside series (ranging from 23.7% to 56.5% inhibition) provides a rationale for its inclusion in comparative studies alongside structurally related congeners [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Karaviloside X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.